molecular formula C10H11Br B13255674 (2-(Bromomethyl)cyclopropyl)benzene

(2-(Bromomethyl)cyclopropyl)benzene

Cat. No.: B13255674
M. Wt: 211.10 g/mol
InChI Key: QYDBZVRKADDLFQ-UHFFFAOYSA-N
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Description

[2-(Bromomethyl)cyclopropyl]benzene is an organic compound with the molecular formula C10H11Br. It consists of a benzene ring attached to a cyclopropyl group, which in turn is bonded to a bromomethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(bromomethyl)cyclopropyl]benzene typically involves the bromination of [2-(methyl)cyclopropyl]benzene. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods

Industrial production of [2-(bromomethyl)cyclopropyl]benzene may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(Bromomethyl)cyclopropyl]benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Oxidation: Conducted in aqueous or organic solvents, often under reflux conditions.

    Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

    Nucleophilic Substitution: Products include [2-(hydroxymethyl)cyclopropyl]benzene, [2-(aminomethyl)cyclopropyl]benzene, and [2-(thiomethyl)cyclopropyl]benzene.

    Oxidation: Products include [2-(cyclopropyl)benzyl] alcohol and [2-(cyclopropyl)benzoic] acid.

    Reduction: The major product is [2-(methyl)cyclopropyl]benzene.

Scientific Research Applications

[2-(Bromomethyl)cyclopropyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which [2-(bromomethyl)cyclopropyl]benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to a more oxidized state, such as an alcohol or carboxylic acid. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    [2-(Chloromethyl)cyclopropyl]benzene: Similar structure but with a chlorine atom instead of bromine.

    [2-(Iodomethyl)cyclopropyl]benzene: Similar structure but with an iodine atom instead of bromine.

    [2-(Hydroxymethyl)cyclopropyl]benzene: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

[2-(Bromomethyl)cyclopropyl]benzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

[2-(bromomethyl)cyclopropyl]benzene

InChI

InChI=1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

QYDBZVRKADDLFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)CBr

Origin of Product

United States

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